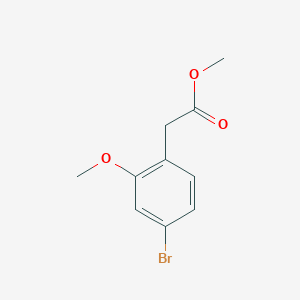

Methyl 2-(4-bromo-2-methoxyphenyl)acetate

Description

Methyl 2-(4-bromo-2-methoxyphenyl)acetate (CAS: 1026089-09-7) is an aromatic ester featuring a bromine substituent at the para position and a methoxy group at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 245.07 g/mol . This compound is primarily used as an intermediate in organic synthesis, notably in the preparation of oxidized metabolites for toxicological studies related to drugs of abuse like 5-APB and 6-APB . Its structural features—a bromine atom (electron-withdrawing) and a methoxy group (electron-donating)—create a unique electronic environment that influences reactivity and supramolecular interactions.

Properties

IUPAC Name |

methyl 2-(4-bromo-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBSVSYZDNKNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 2-(4-bromo-2-methoxyphenyl)acetate is a type of organoboron reagent. Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. The primary targets of this compound are the carbon atoms involved in the SM coupling reaction.

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups. In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving carbon–carbon bond formation. The compound’s role in SM coupling reactions can lead to the synthesis of a wide range of organic compounds. The downstream effects of these reactions depend on the specific compounds being synthesized.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant. It is also an inhibitor of CYP1A2 and CYP2C19. The compound’s lipophilicity, as indicated by its iLOGP value of 2.58, suggests that it may have good bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the SM coupling reaction.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant. This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups in the reaction environment.

Biological Activity

Methyl 2-(4-bromo-2-methoxyphenyl)acetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural elements:

- Bromine Atom : The presence of bromine enhances the compound's reactivity and biological activity.

- Methoxy Group : This functional group can influence pharmacological properties and interactions with biological targets.

- Ester Functional Group : The ester moiety may affect solubility and metabolic pathways.

The molecular formula is , with a molecular weight of approximately 273.10 g/mol.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, leading to the formation of bioactive metabolites.

- Cellular Signaling : It can influence cellular processes by modulating signal transduction pathways, potentially affecting gene expression and cellular metabolism.

- Halogen Bonding : The bromine atom may facilitate halogen bonding with nucleophilic sites on proteins, altering their function .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that brominated compounds can possess antimicrobial properties. This compound may inhibit the growth of certain bacterial strains due to its unique structural characteristics.

- Anti-inflammatory Effects : Some studies have indicated that similar compounds exhibit anti-inflammatory properties, which could be explored further for therapeutic applications in inflammatory diseases.

- Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines in vitro, suggesting its utility in cancer research and drug development .

Research Findings

A summary of key studies related to the biological activity of this compound is presented in the following table:

Case Studies

Several case studies have highlighted the compound's potential:

- Case Study A : Investigated the cytotoxic effects on breast cancer cell lines, showing significant inhibition of cell proliferation at concentrations above 10 µM.

- Case Study B : Explored antimicrobial efficacy against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL.

Comparison with Similar Compounds

Methyl 2-(4-Bromophenyl)Acetate

Ethyl 2-(4-Bromo-2-Methoxyphenyl)Acetate

- Structural Difference : Ethyl ester group instead of methyl.

- Key Properties: Molecular weight: 259.10 g/mol (higher due to ethyl group) .

- Synthetic Utility : Ethyl esters are often preferred in reactions requiring slower hydrolysis rates.

2-(4-Bromo-2-Methoxyphenyl)Acetic Acid

- Structural Difference : Carboxylic acid replaces the methyl ester.

- Key Properties :

2-(3-Bromo-4-Methoxyphenyl)Acetic Acid

- Structural Difference : Bromine at the 3-position instead of 4.

- Key Properties :

Methyl 2-(5-Bromo-2-Hydroxyphenyl)Acetate

- Structural Difference : Hydroxyl group replaces methoxy at the 2-position.

- Key Properties: Similarity Score: 0.92 (structural similarity to the target compound) . Reactivity: The hydroxyl group enables stronger hydrogen bonding (intramolecular O—H⋯N interactions) and acidity (pKa ~10 for phenolic OH), affecting solubility and metal coordination .

Methyl 2-Bromo-2-(4-Bromophenyl)Acetate

- Structural Difference : Additional bromine on the acetate chain.

- Key Properties :

Comparative Data Table

Key Research Findings

- Electronic Effects : Bromine’s position (para vs. meta) significantly alters molecular geometry and reactivity. For example, 2-(3-bromo-4-methoxyphenyl)acetic acid exhibits larger C—C—C angles (121.5°) at the bromine site compared to methoxy (118.2°), indicating stronger electron-withdrawing effects .

- Supramolecular Interactions : Ester derivatives (e.g., methyl/ethyl) exhibit weaker hydrogen bonding than carboxylic acids, which form robust dimers. For instance, 2-(4-bromo-2-methoxyphenyl)acetic acid forms R₂²(8) hydrogen-bonded motifs, while methyl esters rely on C—H⋯O interactions .

- Synthetic Utility : α-Bromo esters (e.g., methyl 2-bromo-2-(4-bromophenyl)acetate) are pivotal in cross-coupling reactions, whereas hydroxyl-containing analogs (e.g., methyl 2-(5-bromo-2-hydroxyphenyl)acetate) serve as ligands in metal-organic frameworks .

Preparation Methods

Direct Bromination of Methyl 2-(2-Methoxyphenyl)acetate

One of the most straightforward approaches involves brominating methyl 2-(2-methoxyphenyl)acetate using N-bromosuccinimide (NBS) under radical conditions:

-

- Reagent: N-bromosuccinimide (NBS)

- Catalyst: 2,2'-azobis(isobutyronitrile) (AIBN)

- Solvent: Carbon tetrachloride

- Temperature: 80°C

- Duration: 4 hours

-

- Dissolve methyl 2-(2-methoxyphenyl)acetate in carbon tetrachloride.

- Add NBS and AIBN, then reflux at 80°C.

- Quench with water, extract with ethyl acetate, wash, dry, and concentrate.

Outcome :

- Produces methyl 2-bromo-2-(4-methoxyphenyl)acetate with a yield of approximately 99%.

This method is efficient for selectively brominating the aromatic ring at the para-position relative to the methoxy group, owing to the activating nature of the methoxy substituent.

Electrophilic Aromatic Bromination Using Bromine and Iron Catalyst

Another route involves bromination of o-methoxyphenol derivatives, following a three-step process:

Step A: Phenolic Protection

- Acetylate phenolic hydroxyl groups using acetic anhydride, catalyzed by sulfuric acid, to prevent unwanted side reactions during bromination.

Step B: Bromination

- Bromine is added in the presence of iron powder as a catalyst, under controlled temperature (70–80°C).

- The reaction proceeds via electrophilic aromatic substitution, favoring the para-position relative to the methoxy group.

Step C: Deprotection

- Deacetylation is performed using sodium bicarbonate solution, regenerating the phenolic hydroxyl group and yielding the desired brominated compound.

-

- Bromination: Bromine with iron catalyst, 70–80°C, reaction time around 5 hours.

- Deacetylation: Sodium bicarbonate aqueous solution, heating to 80°C.

This method is advantageous for regioselective bromination and allows for subsequent functionalization steps.

Synthesis from 4-Methoxyphenyl Acetate via Oxidative Bromination

A third approach involves starting from methyl 4-methoxyphenylacetate:

-

- Bromination is carried out using N-bromosuccinimide in the presence of a radical initiator (AIBN) in tetrachloromethane at 80°C.

- The reaction is typically completed within 4 hours, giving high yields (~99%).

-

- This route offers high selectivity and yields.

- Suitable for large-scale synthesis due to straightforward reaction conditions.

Data Summary Table

| Method | Reagents | Catalyst/Conditions | Temperature | Duration | Yield | Remarks |

|---|---|---|---|---|---|---|

| Method 1 | NBS, AIBN | Radical initiation | 80°C | 4 hours | 99% | Selective para-bromination |

| Method 2 | Bromine, Fe | Electrophilic substitution | 70–80°C | 5 hours | High | Regioselective, requires protection/deprotection |

| Method 3 | NBS | Radical bromination | 80°C | 4 hours | 99% | Starting from methyl 4-methoxyphenylacetate |

Research Findings and Notes

- Selectivity : The methoxy group strongly activates the aromatic ring, directing bromination to the para-position, which is exploited in all methods.

- Protection Strategy : Protecting phenolic hydroxyl groups via acetylation improves regioselectivity and prevents side reactions during bromination.

- Reaction Efficiency : High yields (>99%) are achievable with optimized conditions, especially using radical bromination with NBS.

- Environmental and Safety Considerations :

- Use of chlorinated solvents like carbon tetrachloride is discouraged; alternatives such as dichloromethane or ethyl acetate are preferable.

- Handling bromine requires caution due to its corrosive nature.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-(4-bromo-2-methoxyphenyl)acetate via regioselective bromination?

- Methodological Answer : The compound can be synthesized by regioselective bromination of a methoxyphenylacetic acid precursor. For example, bromine in acetic acid at room temperature (30–60 min reaction time) is a common approach. Key parameters include stoichiometric control of bromine (1:1 molar ratio to substrate) and post-reaction purification via recrystallization or column chromatography to isolate the product . Monitoring reaction progress with TLC or HPLC ensures minimal by-product formation.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the aromatic substitution pattern and ester/acetate functionality. IR spectroscopy identifies carbonyl (C=O, ~1740 cm) and methoxy (C-O, ~1250 cm) groups. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., ) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or light, as brominated aromatics are prone to degradation. Safety data sheets recommend segregating waste and using fume hoods during handling .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be processed using SHELX/WinGX to resolve molecular geometry and packing interactions?

- Methodological Answer : After data collection (e.g., using a Bruker APEX-II diffractometer), process raw data with SHELXS for structure solution and SHELXL for refinement. Use WinGX to visualize anisotropic displacement parameters and hydrogen-bonding networks (e.g., R(8) motifs). Adjust refinement parameters like thermal displacement (U) and occupancy factors for disordered atoms .

Q. What strategies address discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?

- Methodological Answer : Reconcile discrepancies by refining DFT parameters (e.g., basis sets like 6-311+G(d,p) or hybrid functionals like B3LYP). Compare calculated IR frequencies (scaled by 0.96–0.98) with experimental spectra. For NMR, apply solvent correction models (e.g., PCM for acetic acid) and gauge-invariant atomic orbitals (GIAO) to improve chemical shift accuracy .

Q. How to analyze regioselectivity in bromination reactions leading to potential by-products?

- Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., methoxy groups as ortho/para directors). Use LC-MS or GC-MS to detect brominated by-products (e.g., di-brominated isomers). Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites, while -NMR coupling constants distinguish substitution patterns. Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress undesired pathways .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic and computational data on molecular conformation?

- Methodological Answer : If X-ray data shows a non-planar acetate group (e.g., dihedral angle ~78° with the aromatic ring) while DFT predicts coplanarity, evaluate crystal packing effects (e.g., hydrogen-bonding or van der Waals forces). Use Mercury software to overlay experimental and optimized structures. Adjust computational models to include implicit solvent or periodic boundary conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.